N-(7-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE
Description
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a heterocyclic compound featuring a benzothiazole core substituted with chloro and methyl groups at positions 7 and 4, respectively.
Propriétés
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S.ClH/c1-11-6-7-13(19)16-15(11)20-18(26-16)23(9-5-8-22(3)4)17(24)14-10-12(2)25-21-14;/h6-7,10H,5,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWCQZLPPCPLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN(C)C)C(=O)C3=NOC(=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
The compound can be described by the following chemical identifiers:
- IUPAC Name : N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride
- Molecular Formula : C12H16ClN3OS
- Molecular Weight : 269.79 g/mol
- CAS Number : 1105188-40-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is thought to inhibit specific enzymes and receptors involved in critical cellular pathways. For instance, it may affect signaling pathways associated with cancer proliferation or antimicrobial resistance.
Anticancer Properties
Research indicates that derivatives of benzothiazole compounds exhibit notable anticancer activities. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
- NUGC-3 (gastric cancer)
In a study analyzing the structure–activity relationship (SAR), compounds similar to N-(7-chloro...) demonstrated IC50 values in the micromolar range against these cell lines, indicating potential for further development as anticancer agents .
Antimicrobial Activity
Benzothiazole derivatives have been reported to possess antimicrobial properties against various pathogens. The compound's effectiveness against Gram-positive bacteria has been documented, with some derivatives showing activity in sub-micromolar concentrations. This suggests potential applications in treating infections caused by resistant bacterial strains .
Antimalarial Activity
In studies focused on malaria, benzothiazole derivatives were tested for their ability to inhibit the growth of Plasmodium falciparum. Compounds showed varying degrees of efficacy, with some demonstrating significant activity against different stages of the parasite lifecycle. This highlights the potential for developing new antimalarial drugs based on the structure of N-(7-chloro...) and its analogs .
Case Studies
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related benzothiazole and oxazole derivatives. Below is a comparative analysis based on synthesis, spectral characterization, and substituent effects.
Key Observations:
However, benzothiazole derivatives in exhibit yields ranging from 37% (e.g., compound 4i) to 70% (compound 4g), influenced by steric hindrance from substituents like 2,6-dichlorophenyl .
Spectral Characterization: Benzothiazole derivatives (e.g., 4g, 4l) display distinct $ ^1H $-NMR aromatic proton signals (δ 7.2–8.1) and IR amide C=O stretches (~1630–1670 cm$^{-1}$) . The target compound’s dimethylaminopropyl chain would likely introduce characteristic δ 2.2–3.0 (N–CH$_3$) signals, though this requires experimental validation. Pyrazole derivatives (e.g., 3a) show MS peaks at m/z 403.1 ([M+H]$^+$), correlating with chloro and methyl substituents .
Functional Group Impact: The dimethylaminopropyl chain in the target compound may enhance solubility and bioavailability compared to non-polar analogs (e.g., 4g, 4l) . Chloro substituents (common in and compounds) are associated with improved metabolic stability and target binding in therapeutic contexts .
Analytical and Computational Tools for Structural Comparison
While the evidence lacks direct data on the target compound, advanced methodologies for comparing related structures include:
- Molecular Networking : Clustering compounds via MS/MS fragmentation patterns (cosine scores 0–1) to identify structural analogs .
- Crystallographic Software : SHELX programs (e.g., SHELXL for refinement) and WinGX for single-crystal analysis, critical for resolving substituent effects on molecular conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
